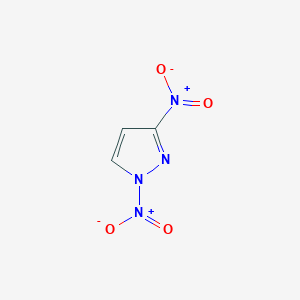

1,3-Dinitro-1H-pyrazole

概要

説明

1,3-Dinitro-1H-pyrazole is a nitrogen-rich heterocyclic compound characterized by the presence of two nitro groups attached to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and energetic materials. The presence of nitro groups enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dinitro-1H-pyrazole can be synthesized through several methods. One common approach involves the nitration of pyrazole derivatives. For instance, the nitration of 1H-pyrazole with a mixture of concentrated nitric acid and sulfuric acid can yield this compound . The reaction typically requires careful control of temperature and reaction time to avoid over-nitration or decomposition of the product.

Another method involves the cine-substitution reaction, where this compound-4-carbonitrile is treated with N-azoles to obtain C–N-bonded bisazoles . This reaction is carried out under controlled conditions using multinuclear NMR spectroscopy to monitor the progress and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

1,3-Dinitro-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The nitro groups in this compound can be substituted by nucleophiles, leading to the formation of new derivatives.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the pyrazole ring can undergo oxidation under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: N-azoles and other nucleophiles under controlled conditions.

Major Products

C–N-bonded Bisazoles: Formed through cine-substitution reactions.

Amino Derivatives: Resulting from the reduction of nitro groups.

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of pyrazole, including 1,3-dinitro-1H-pyrazole, exhibit significant anticancer properties. Various studies have synthesized and evaluated these derivatives against multiple cancer cell lines:

- Cytotoxicity Studies : Compounds derived from pyrazole have shown cytotoxic effects on cancer cell lines such as A549 and HL60. For instance, a specific derivative displayed an IC50 value of 25 nM against CDK2, indicating potent anticancer activity .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell cycle regulation and apoptosis .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that compounds containing the pyrazole moiety can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making them potential candidates for treating inflammatory diseases .

Synthesis and Properties

This compound is also significant in the field of energetic materials. Its derivatives are being explored for their explosive properties:

- Thermal Stability : Studies on the thermal decomposition of dinitropyrazoles indicate that these compounds can undergo complex reactions upon heating, which is essential for their application in explosives .

- Comparative Analysis : Energetic properties of this compound derivatives have been compared with traditional explosives like TNT and RDX. Some derivatives exhibit higher densities and improved stability, making them suitable for military applications .

Chemical Synthesis Techniques

The synthesis of this compound involves various methodologies that enhance its yield and purity:

- Vicarious Nucleophilic Substitution : This method has been successfully applied to synthesize 4-amino-3,5-dinitropyrazole with high efficiency .

- One-Pot Synthesis : Recent advancements include one-pot synthesis techniques that streamline the preparation of pyrazole derivatives while maintaining high yields .

Case Study 1: Anticancer Activity

A study evaluated a series of 1,3-diarylpyrazoles against Raji and HL60 cancer cell lines. The most potent compound showed GI50 values of approximately 25 µM, indicating its potential as a lead compound for further development .

Case Study 2: Explosive Properties

Research on 3,4-dinitro-1H-pyrazole revealed its potential as a melt-castable explosive with a melting point of 87 °C and a decomposition temperature of 276 °C. This stability makes it a candidate for practical applications in explosives technology .

作用機序

The mechanism of action of 1,3-dinitro-1H-pyrazole involves its reactivity due to the presence of nitro groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of new derivatives.

In biological systems, this compound can act as a donor of nitric oxide, which plays a crucial role in regulating various physiological processes . The compound’s interaction with molecular targets and pathways is still under investigation, but its potential as a bioactive molecule is promising.

類似化合物との比較

1,3-Dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles and similar nitrogen-rich heterocycles:

3,5-Dinitro-1H-pyrazole: Similar in structure but with nitro groups at different positions, leading to variations in reactivity and applications.

4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A bicyclic derivative with enhanced energetic properties and stability.

4-Amino-3,5-dinitro-1H-pyrazole: Contains an amino group that improves thermal stability and density, making it suitable for energetic applications.

生物活性

1,3-Dinitro-1H-pyrazole (C3H2N4O4) is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis and Structure

This compound can be synthesized through various methods, including the reaction of hydrazine with appropriate carbonyl compounds followed by nitration. The compound's structure features two nitro groups at the 1 and 3 positions of the pyrazole ring, contributing to its reactivity and biological activity.

Anti-inflammatory Activity

Research has demonstrated that various pyrazole derivatives exhibit significant anti-inflammatory properties. Specifically, studies have shown that this compound can effectively inhibit inflammatory mediators. For example:

- Carrageenan-induced paw edema : In one study, compounds derived from pyrazole showed up to 84.2% inhibition compared to standard anti-inflammatory drugs like diclofenac (86.72%) .

- Cytokine inhibition : Other derivatives demonstrated promising inhibitory effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), with inhibition rates ranging from 61% to 93% .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Bacterial Inhibition : Studies indicate that certain pyrazole derivatives exhibit activity against various bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. For instance, a derivative showed significant activity against E. coli with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Fungal Activity : Additionally, some derivatives have shown antifungal properties against species like Candida albicans .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines:

- Cell Proliferation Inhibition : Compounds derived from this pyrazole have displayed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 0.07 μM against HCT116 cells .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer cell proliferation .

Case Studies

Several studies highlight the effectiveness of this compound derivatives in different biological contexts:

特性

IUPAC Name |

1,3-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-2-5(4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDETXHQYBSBUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632471 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38858-81-0 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-dinitro-1H-pyrazole facilitate nitration reactions, and what makes it a unique nitrating agent?

A1: this compound acts as a controllable source of the nitronium ion (NO2+), the key electrophile in aromatic nitration reactions []. The presence of the two nitro groups (-NO2) on the pyrazole ring significantly enhances its ability to generate the nitronium ion, making it a powerful nitrating reagent.

Q2: The research mentions a "synergistic 'nitro effect' and 'methyl effect'". Could you elaborate on how these effects contribute to the effectiveness of this compound as a nitrating agent?

A2: The "nitro effect" refers to the electron-withdrawing nature of the nitro groups (-NO2) present in this compound. These groups pull electron density away from the pyrazole ring, making it more susceptible to losing a proton and generating the reactive nitronium ion (NO2+) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。